Daclatasvir Diethyl Ester

Description

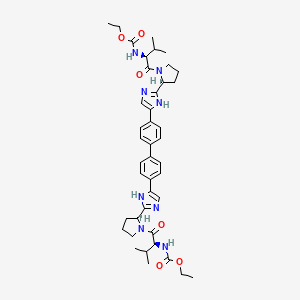

Structure

2D Structure

Properties

IUPAC Name |

ethyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZGANJVGZEVKJ-ZYADHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Daclatasvir Diethyl Ester

Established Synthetic Routes for Daclatasvir (B1663022)

Detailed analysis of multi-step synthetic pathways

The synthesis of Daclatasvir has been described in several multi-step sequences, often commencing from a central biphenyl (B1667301) building block. A common and well-documented approach involves the symmetrical construction of the molecule outwards from the core.

A representative pathway can be summarized in the following key stages: mdpi.comderpharmachemica.comnih.gov

Halogenation of the Biphenyl Core: The synthesis typically starts with 4,4'-diacetylbiphenyl, which undergoes a double bromination or chlorination reaction on the alpha-carbons of the acetyl groups. This yields a key bis-α-halo ketone intermediate, such as 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethanone). derpharmachemica.comnih.govgoogle.com

Alkylation of Proline: The resulting bis-α-halo ketone is then used to alkylate two equivalents of an N-protected L-proline derivative, such as N-(tert-butoxycarbonyl)-L-proline (Boc-L-proline). This substitution reaction forms a bis-ketoester intermediate. mdpi.comnih.gov

Imidazole (B134444) Ring Formation: The crucial imidazole rings are constructed via a cyclization reaction. The bis-ketoester intermediate is treated with a source of ammonia, most commonly ammonium (B1175870) acetate (B1210297), in a suitable solvent like benzene (B151609) or xylene under reflux conditions. google.comiosrjournals.org This step forms the bis-imidazole core structure.

Deprotection: The protecting groups on the proline nitrogen atoms (e.g., Boc groups) are removed, typically under acidic conditions, to yield the bis-pyrrolidine intermediate. mdpi.comnih.govgoogle.com

Final Amide Coupling: The final step involves the symmetrical coupling of the deprotected bis-pyrrolidine intermediate with two equivalents of N-(methoxycarbonyl)-L-valine. This amide bond formation is achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCl·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole), to furnish Daclatasvir. derpharmachemica.com

One patented method reports a total yield of 61.8% for a route starting from 4,4'-diacetylbiphenyl, highlighting efforts to create efficient, high-yield processes. google.com

Key intermediates and their transformations

| Key Intermediate | Formation Reaction | Subsequent Transformation |

| 1,1'-Biphenyl-4,4'-diylbis(2-haloethanone) | Halogenation (e.g., bromination with NBS or brominating agents) of 4,4'-diacetylbiphenyl. google.com | Nucleophilic substitution with an N-protected L-proline derivative. mdpi.comnih.gov |

| Bis-ketoester Intermediate | Reaction of the bis-haloethanone with two equivalents of N-protected L-proline. mdpi.comnih.gov | Cyclodehydration with ammonium acetate to form the imidazole rings. google.comiosrjournals.org |

| Bis-imidazole Intermediate | Cyclization of the bis-ketoester. mdpi.comnih.gov | Acid-catalyzed deprotection of the proline nitrogen protecting groups (e.g., Boc). mdpi.comgoogle.com |

| Bis-pyrrolidine Intermediate | Deprotection of the bis-imidazole intermediate. mdpi.comnih.gov | Amide coupling with two equivalents of N-(methoxycarbonyl)-L-valine to yield Daclatasvir. nih.govderpharmachemica.com |

Novel Synthetic Strategies and Process Optimization

Research into the synthesis of Daclatasvir has focused on improving efficiency, scalability, and sustainability, leading to the development of novel strategies and process optimizations.

Development of efficient and scalable synthesis methods

To overcome the limitations of lengthy, multi-step batch syntheses, researchers have explored process intensification techniques. Continuous-flow synthesis has emerged as a powerful tool for producing Daclatasvir intermediates. mdpi.comresearchgate.net This technology allows for rapid heating and operation at high pressures, which can dramatically reduce reaction times. For instance, the formation of the critical 1H-4-substituted imidazole building blocks from α-bromoacetophenones and carboxylic acids can be completed in just 2 to 5 minutes of residence time in a high-temperature coil reactor. researchgate.net

Other strategies for improving efficiency include developing shorter synthetic routes and implementing one-pot procedures that minimize the need for intermediate isolation and purification, thereby reducing waste and saving time. google.comacs.org An improved process has been developed that avoids the use of a base during the initial alkylation of the proline derivative, which was found to reduce impurity formation and increase the yield. derpharmachemica.comderpharmachemica.com

Application of green chemistry principles in ester synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. researchgate.net

Key green chemistry considerations in the synthesis of Daclatasvir and its intermediates include:

Solvent Selection: Efforts are made to replace hazardous organic solvents with greener alternatives. Water is considered a highly sustainable solvent, and some methods for synthesizing Daclatasvir intermediates have successfully utilized water. researchgate.netacs.orgresearchgate.net

Reagent Choice: The use of highly toxic and hazardous reagents is a significant concern. For example, some processes have replaced elemental bromine with easier-to-handle brominating agents like N-Bromosuccinimide (NBS) or 5,5-dimethyl-1,3-dibromohydantoin (DBDMH). google.comresearchgate.net

Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. Continuous-flow synthesis of an imidazole fragment using DBDMH has been noted as an atom-economical process, as one mole of DBDMH can deliver two moles of bromine. researchgate.net

Waste Reduction: Minimizing waste, particularly from purification steps like column chromatography, is a primary goal. acs.org The development of novel, green esterification methods using recyclable reagents like dipyridyldithiocarbonate (DPDTC) represents a promising future direction for syntheses involving ester functionalities, as it avoids traditional, wasteful coupling agents. rsc.org

Optimization of reaction conditions for yield and purity

Achieving high yield and purity is paramount in pharmaceutical synthesis. The optimization of reaction parameters is a critical activity. For the synthesis of Daclatasvir, specific conditions have been fine-tuned to improve outcomes.

| Reaction Step | Optimized Conditions | Outcome |

| Esterification/Alkylation | Controlled pH (8-9) and temperature (25-30 °C). google.com | Increased yield and reduced impurity formation. |

| Cyclodehydration (Imidazole Formation) | Use of xylene as solvent at 100-120 °C; ammonium acetate at 1.9-2.3 times the mass of the intermediate. google.com | Improved yield and purity of the resulting free base. |

| Deprotection | Acidic conditions at 25-30 °C with pH control (8-9). google.comderpharmachemica.com | Efficient deprotection and precipitation of the solid intermediate. |

| Final Coupling | Reaction at 0-5 °C in the presence of a coupling agent and base. google.comderpharmachemica.com | Controlled reaction to form the final product with high purity. |

Furthermore, modern analytical and statistical tools like Design of Experiments (DoE) have been employed to systematically optimize analytical methods for Daclatasvir. This ensures robust quality control and the accurate detection and separation of impurities, which is essential for guaranteeing the purity of the final active pharmaceutical ingredient. researchgate.net

Stereochemical Control and Chiral Synthesis Considerations

The biological activity of Daclatasvir and its analogues is critically dependent on their specific three-dimensional structure, which is defined by multiple chiral centers within the molecule. vulcanchem.comacs.org Therefore, controlling the stereochemistry during synthesis is of paramount importance to ensure the formation of the desired, biologically active isomer while minimizing unwanted stereoisomers. vulcanchem.com

The synthesis of the Daclatasvir scaffold is a complex, multi-step process that relies heavily on substrate-controlled stereoselectivity. The primary strategy involves the use of enantiomerically pure starting materials, which serve as chiral building blocks to construct the target molecule with the correct stereochemical configuration.

Key chiral precursors in the synthesis are:

L-Proline: N-protected L-proline is a foundational building block. Its inherent (S)-configuration is transferred to the two pyrrolidine (B122466) rings of the Daclatasvir scaffold. nih.gov

L-Valine: An N-protected L-valine derivative is coupled to the bis-pyrrolidine core in the final stages of the synthesis. The (S)-configuration of the L-valine starting material determines the stereochemistry of the terminal capping groups. nih.govgoogle.com

The synthesis typically begins with the alkylation of an N-protected L-proline derivative with a bis(bromoacetyl)biphenyl compound. acs.orgnih.gov This reaction establishes the core structure containing the pyrrolidine rings. Following several intermediate steps, including the formation of the imidazole rings, the protecting groups on the pyrrolidine nitrogens are removed. The resulting bis-amine intermediate is then coupled with an activated N-methoxycarbonyl-L-valine (or its ethyl ester equivalent for the diethyl ester target) to yield the final product. google.comderpharmachemica.com The use of these specific L-amino acids ensures the formation of the desired (S,S,S,S)-diastereomer.

The Daclatasvir scaffold contains four crucial stereocenters, all of which are of the (S)-configuration in the active drug. The control over these centers is achieved through the synthetic sequence that incorporates chiral amino acids.

The stereochemical integrity is established as follows:

Pyrrolidine Stereocenters: The two equivalent stereocenters on the pyrrolidine rings are derived directly from the use of N-Boc-L-proline during the initial alkylation step. acs.orgnih.gov The (S)-configuration of the proline is retained throughout the synthesis.

Valine Stereocenters: The two equivalent stereocenters on the terminal valine residues are introduced during the final amide coupling step. derpharmachemica.com The use of N-(alkoxycarbonyl)-L-valine ensures the desired (S)-configuration at these positions.

The stereochemical purity of the final compound is thus a direct reflection of the enantiomeric purity of the amino acid starting materials. The structure-activity relationship is highly sensitive to these configurations; for instance, studies on related compounds have shown that even minor structural changes can reverse the potency preference between diastereomers. acs.org This underscores the necessity for rigorous stereochemical control throughout the manufacturing process. vulcanchem.com

Table 1: Chiral Precursors in Daclatasvir Synthesis

| Chiral Precursor | Role in Synthesis | Resulting Stereocenter Configuration |

|---|---|---|

| L-Proline | Forms the two pyrrolidine rings in the core scaffold. nih.gov | (S) |

| L-Valine | Forms the terminal capping groups attached via amide bonds. nih.govgoogle.com | (S) |

Enantioselective and diastereoselective synthesis approaches.

Chemical Reactivity and Derivatization of the Diethyl Ester Moiety

The diethyl ester groups in Daclatasvir Diethyl Ester are part of the terminal carbamate (B1207046) functionalities. These groups exhibit characteristic chemical reactivity that is relevant for understanding the compound's stability, metabolism, and potential for creating new derivatives.

The carbamate's ester linkage is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by either acid or base. In vitro studies on the parent drug, Daclatasvir, show that ester hydrolysis is accelerated by elevated temperatures (e.g., >40°C) and acidic conditions. Controlled hydrolysis can be achieved for analytical purposes, for example, by using dilute acid at elevated temperatures.

The mechanism for acid-catalyzed hydrolysis of the diethyl ester involves several steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the ethoxy groups, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The resulting protonated carboxylic acid is deprotonated, yielding the final hydrolyzed product and regenerating the acid catalyst.

This degradation pathway is critical for understanding the stability profile of the compound.

Table 2: Conditions for In Vitro Ester Hydrolysis of Daclatasvir

| Condition | Reagent | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed | 0.1N HCl | 60°C | 24 hours | Controlled hydrolysis for impurity synthesis. | |

| Thermal | N/A | >40°C | Not Specified | Accelerated ester hydrolysis. |

Note: Data is for Daclatasvir (dimethyl ester) and is considered analogous for the diethyl ester.

Transesterification is a chemical reaction that involves exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this would mean reacting the compound with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst to form a new ester.

The general mechanism is similar to hydrolysis but with an alcohol acting as the nucleophile instead of water:

The catalyst (acid or base) activates either the ester or the incoming alcohol. wikipedia.org

The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org

The intermediate can then collapse by eliminating the original ethanol molecule, resulting in a new ester. wikipedia.org

This reaction is reversible, and driving it to completion often requires using a large excess of the new alcohol or removing the ethanol byproduct as it forms. wikipedia.org Transesterification provides a direct pathway to synthesize various ester analogues of Daclatasvir from a common diethyl ester precursor, which can be useful for research and development.

The terminal carbamate group, which includes the diethyl ester, is a key site for chemical modification to create new derivatives. Such modifications are often pursued to investigate structure-activity relationships (SAR) and optimize the compound's antiviral potency. nih.gov

Research has shown that the structure and stereochemistry of these "capping groups" have a major influence on the compound's activity. nih.gov Functionalization is typically achieved not by directly modifying the ester's ethyl group, but by synthesizing analogues with different amino acids in place of valine. For example, studies have compared derivatives made with leucine (B10760876) or phenylglycine to the original valine-based structure. nih.goviosrjournals.org

Key findings from these derivatization studies include:

Amino Acid Chain: Analogues containing L-leucine were found to be more potent than their corresponding L-valine counterparts. nih.gov

Stereochemistry: The stereochemistry of the amino acid cap (L vs. D) significantly impacts biological activity, highlighting the specific conformational requirements for binding to the NS5A protein. nih.gov

These findings demonstrate that the entire N-(ethoxycarbonyl)-L-valine moiety acts as a single functional unit that can be systematically modified to produce novel derivatives with potentially enhanced therapeutic properties.

Molecular and Cellular Mechanistic Investigations of Daclatasvir Diethyl Ester

Enzymatic Biotransformation of Daclatasvir (B1663022) Diethyl Ester in vitro

The biotransformation of a hypothetical Daclatasvir Diethyl Ester would primarily involve the cleavage of its two ethyl ester groups to release the active parent drug, Daclatasvir. This process is a classic example of prodrug activation, designed to improve the physicochemical properties of a drug, such as its permeability across biological membranes.

Identification and characterization of esterase enzymes responsible for hydrolysis in vitro.

While no specific studies on this compound exist, the hydrolysis of such an ester prodrug in the human body is predominantly mediated by a class of enzymes known as carboxylesterases (CES). pharmgkb.org These enzymes are abundant in various tissues, with the highest concentrations found in the liver, intestine, and blood plasma. acs.org

The primary human carboxylesterases involved in xenobiotic metabolism are hCE1 (CES1) and hCE2 (CES2). nih.gov These enzymes exhibit different substrate specificities and tissue distribution. hCE1 is highly expressed in the liver and plays a major role in the metabolism of a wide array of ester-containing drugs. nih.gov hCE2 is found predominantly in the small intestine. pharmgkb.org The hydrolysis of a diethyl ester prodrug would likely be catalyzed by these enzymes, which attack the carbonyl group of the ester, leading to its cleavage. mdpi.com

To identify the specific enzymes responsible for the hydrolysis of this compound, in vitro studies using purified recombinant human carboxylesterases (hCE1 and hCE2) and cellular fractions (such as human liver microsomes, S9 fractions, and plasma) would be necessary. nih.govresearchgate.net By incubating the compound with these different enzyme sources and monitoring the formation of the parent drug, Daclatasvir, the relative contribution of each enzyme could be determined.

Kinetic analysis of diethyl ester cleavage by purified enzymes and cellular fractions.

The kinetic analysis of the enzymatic cleavage of an ester prodrug provides crucial information about the efficiency and rate of its conversion to the active drug. This analysis typically involves determining the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m) and the maximum velocity (V_max).

K_m (Michaelis constant): This parameter represents the substrate concentration at which the hydrolysis reaction rate is half of V_max. A lower K_m value generally indicates a higher affinity of the enzyme for the substrate.

V_max (maximum velocity): This is the maximum rate of the enzymatic reaction at saturating substrate concentrations.

Intrinsic Clearance (CL_int): The ratio V_max/K_m represents the intrinsic clearance, which is a measure of the enzyme's catalytic efficiency.

For a hypothetical this compound, these parameters would be determined by incubating the compound at various concentrations with a fixed amount of purified enzyme or cellular fraction (e.g., liver microsomes) and measuring the initial rate of Daclatasvir formation. nih.gov

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Ester Prodrug Hydrolysis This table presents hypothetical data for illustrative purposes, as no experimental data for this compound is available.

| Enzyme Source | K_m (µM) | V_max (nmol/min/mg protein) | Intrinsic Clearance (CL_int) (µL/min/mg protein) |

|---|---|---|---|

| Purified hCE1 | 50 | 200 | 4.0 |

| Purified hCE2 | 150 | 100 | 0.67 |

Comparative studies of hydrolysis rates for dimethyl vs. diethyl esters.

The rate of enzymatic hydrolysis of alkyl ester prodrugs can be significantly influenced by the size of the alkyl group. nih.gov Generally, the susceptibility of an ester to hydrolysis by carboxylesterases is affected by steric hindrance around the ester bond. researchgate.net

In a comparative study between a dimethyl ester and a diethyl ester of the same parent drug, one might observe different hydrolysis rates. While specific data for Daclatasvir esters are unavailable, studies on other homologous series of esters have shown that ethyl esters can be hydrolyzed either faster or slower than methyl esters, depending on the specific enzyme and substrate. nih.gov For instance, some studies have shown that increasing the alkyl chain length can decrease the rate of hydrolysis due to steric hindrance. nih.gov Conversely, other reports suggest that ethyl esters can be better substrates for certain carboxylesterases than methyl esters. nih.gov

A direct comparison would require incubating both the dimethyl and diethyl esters of Daclatasvir with relevant enzyme systems (e.g., human liver microsomes) and measuring their respective half-lives (t_½), the time required for 50% of the prodrug to be hydrolyzed.

Table 2: Illustrative Comparative Hydrolysis Rates of Alkyl Ester Prodrugs This table presents hypothetical data for illustrative purposes, as no experimental data for Daclatasvir esters is available.

| Prodrug | Enzyme Source | Half-life (t_½) (minutes) |

|---|---|---|

| Daclatasvir Dimethyl Ester | Human Liver Microsomes | 25 |

| This compound | Human Liver Microsomes | 40 |

| Daclatasvir Dimethyl Ester | Human Plasma | 60 |

Cellular Interactions and Permeation of this compound in vitro

The primary rationale for developing an ester prodrug is often to enhance its ability to cross cell membranes and improve oral bioavailability. scirp.org The lipophilicity of the prodrug is a key determinant of its passive diffusion across the lipid bilayers of cells.

Investigation of cellular uptake mechanisms in non-human or engineered cell lines.

The cellular uptake of a lipophilic ester prodrug like a hypothetical this compound would likely occur through passive diffusion. However, carrier-mediated transport can also play a role for some prodrugs. mdpi.com To investigate these mechanisms, in vitro models using cell lines such as Caco-2 (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium) or engineered cell lines overexpressing specific drug transporters would be employed. nih.gov

Studies would measure the permeability of the compound across the cell monolayer. researchgate.net To distinguish between passive and active transport, experiments would be conducted at different temperatures (active transport is energy-dependent and thus reduced at lower temperatures) and in the presence of known inhibitors of specific transporters. The parent drug, Daclatasvir, is known to be a substrate for the organic cation transporter 1 (OCT1). While the diethyl ester prodrug would likely have different transporter affinities, its potential interaction with uptake and efflux transporters (like P-glycoprotein) would need to be assessed.

Intracellular processing and stability studies.

Once inside the cell, an ester prodrug must be efficiently and rapidly hydrolyzed by intracellular esterases to release the active parent drug. nih.gov The intracellular stability and processing of a hypothetical this compound would be investigated using cell homogenates (the contents of cells after breaking them open) or intact cells.

By incubating the prodrug with cell homogenates (e.g., from liver or intestinal cells), the rate of its disappearance and the corresponding appearance of Daclatasvir can be quantified over time. researchgate.net This provides a measure of the compound's susceptibility to intracellular enzymatic hydrolysis. Stability studies in intact cells would confirm that the prodrug is not only taken up by the cells but is also converted to the active form within the cellular environment. This is a critical step, as the prodrug itself is typically pharmacologically inactive. researchgate.net The efficiency of this intracellular conversion is paramount for the prodrug to exert its therapeutic effect.

Computational and Theoretical Approaches for Understanding Daclatasvir Diethyl Ester S Structure and Reactivity

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for visualizing molecules in three dimensions and simulating their interactions with biological targets. These in silico methods provide insights that are crucial for predicting the biological activity and metabolic fate of compounds like Daclatasvir (B1663022) Diethyl Ester.

As an ester-containing compound, Daclatasvir Diethyl Ester is a potential substrate for various hydrolase enzymes. Its activation to the parent carboxylic acid, and ultimately to the active drug, would likely be mediated by esterases. nih.govmdpi.com Molecular docking is a primary computational tool used to predict how a ligand binds to the active site of a protein. tuat.ac.jp

The primary targets for the hydrolytic activation of this prodrug in humans would be carboxylesterases, particularly the highly abundant liver enzyme CES1 and the intestinal enzyme CES2. nih.govmdpi.com A docking study would involve:

Receptor-Ligand Preparation: Obtaining or building high-quality 3D structures of both the this compound (the ligand) and the target esterase enzyme (the receptor).

Binding Site Definition: Identifying the active site of the esterase, which typically contains a catalytic triad (B1167595) of amino acids (e.g., Serine, Histidine, and Aspartic/Glutamic acid). nih.gov

Pose Generation and Scoring: Using a docking algorithm to place the ligand into the binding site in multiple possible orientations and conformations (poses). These poses are then evaluated using a scoring function that estimates the binding affinity. researchgate.net

Beyond its role as a prodrug, the molecule's ultimate target is the HCV NS5A protein. Docking studies on Daclatasvir (dimethyl ester) with NS5A are well-established for understanding its inhibitory mechanism. researchgate.net Similar in silico experiments for this compound would predict its binding affinity to NS5A, assessing whether the unhydrolyzed prodrug itself has any inhibitory activity.

| Protein Target | Biological Role | Computational Method | Predicted Outcome |

|---|---|---|---|

| Human Carboxylesterase 1 (CES1) | Prodrug hydrolysis in the liver | Molecular Docking, Molecular Dynamics | Binding mode, affinity, and suitability for hydrolysis |

| Human Carboxylesterase 2 (CES2) | Prodrug hydrolysis in the intestine | Molecular Docking, Molecular Dynamics | Binding mode, affinity, and suitability for hydrolysis |

| HCV NS5A Protein | Target of the active drug | Molecular Docking | Prediction of direct binding affinity of the ester prodrug |

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to bond rotations. numberanalytics.com A molecule's conformation is critical as it dictates its shape, stability, and ability to interact with a receptor. nih.gov For a large and flexible molecule like this compound, understanding its conformational preferences is key.

The principal methods for this analysis are Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations. cresset-group.com

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule based on bond lengths, angles, and torsions. It is used to quickly find low-energy, stable conformations.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. mdpi.com By simulating the molecule in an environment (such as in explicit water), MD can map the energy landscape and reveal the most populated and biologically relevant conformational states. cresset-group.com

| Computational Method | Principle | Key Parameters Investigated |

|---|---|---|

| Molecular Mechanics (MM) | Energy minimization based on classical force fields | Stable conformers, potential energy surfaces |

| Molecular Dynamics (MD) Simulation | Simulates atomic motion over time by solving Newton's equations | Conformational ensembles, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), solvent interactions |

Prediction of binding modes with esterase enzymes or other protein targets in silico.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a highly detailed view of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. nih.govwikipedia.org

The metabolic conversion of this compound to its active form relies on the cleavage of its ester bonds. DFT calculations can be employed to investigate the stability and reactivity of these bonds. By modeling the hydrolysis reaction, researchers can calculate the activation energy required for the reaction to proceed, offering a theoretical measure of the bond's lability.

Key electronic properties that can be calculated to predict reactivity include:

Atomic Charges: The partial charge on the carbonyl carbon of the ester group indicates its electrophilicity and susceptibility to nucleophilic attack.

Molecular Orbitals: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of where a nucleophile will attack the molecule.

Reaction Pathway Analysis: Modeling the entire hydrolysis reaction provides the energies of the reactants, transition states, and products, offering a complete thermodynamic and kinetic profile. researchgate.net

These theoretical calculations can complement experimental forced degradation studies, which assess the stability of a drug under conditions like acid, base, and oxidative stress. nih.gov

| Calculated Parameter | Relevance to Reactivity |

|---|---|

| Partial Atomic Charge (on Carbonyl Carbon) | Indicates electrophilicity and susceptibility to nucleophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Lower energy suggests higher reactivity towards nucleophiles |

| Transition State Energy | Determines the activation energy barrier for the hydrolysis reaction |

| Bond Dissociation Energy | Measures the intrinsic strength of the ester bond |

Quantum chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule. nih.gov These in silico spectra can be invaluable for structural confirmation, especially for identifying impurities or metabolites in a sample. scirp.org

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus.

Vibrational Spectroscopy (IR): The vibrational frequencies of a molecule can be calculated, which directly correspond to the peaks in an infrared (IR) spectrum.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be used to generate a theoretical UV-Visible absorption spectrum. scirp.orgutwente.nl

For a compound like this compound, which may be present in small quantities as an impurity, comparing experimentally measured spectra to these highly accurate, theoretically predicted spectra would be a definitive method of identification.

| Spectroscopic Property | Computational Method | Information Provided |

|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | DFT (GIAO method) | Provides a theoretical NMR spectrum for structural elucidation |

| Vibrational Frequencies | DFT | Predicts the positions of peaks in an IR spectrum |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Predicts the UV-Visible absorption spectrum |

Investigation of the ester bond reactivity and stability.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that can predict a specific property of a molecule based on its structural features. rsc.org A QSPR model establishes a mathematical correlation between calculated molecular descriptors and an observed property. researchgate.net

For this compound, QSPR models could be developed to predict a range of important properties without the need for direct experimentation. The process involves:

Creating a dataset of molecules with known properties (e.g., Daclatasvir, its diethyl ester, and other related NS5A inhibitors or ester prodrugs).

Calculating a wide array of molecular descriptors for each molecule. These can be simple (e.g., molecular weight, logP) or complex (e.g., quantum-chemically derived charges, surface areas).

Using statistical techniques, such as multiple linear regression, to find the best correlation between a subset of these descriptors and the property of interest.

Such models could predict crucial pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, rate of enzymatic hydrolysis, and binding affinity to the NS5A target. core.ac.ukmdpi.com

| Property to Predict | Example Molecular Descriptors | Utility of the Model |

|---|---|---|

| Aqueous Solubility | logP, Polar Surface Area (PSA), Number of Rotatable Bonds | Predicting formulation characteristics |

| Rate of Hydrolysis | Electronic descriptors (e.g., LUMO energy), Steric descriptors | Estimating the rate of conversion to the active drug |

| Binding Affinity (NS5A) | Topological indices, Shape descriptors, Pharmacophore features | Screening for potential activity of related compounds |

Correlation of structural features with chemical properties (e.g., stability, reactivity)

The chemical properties of this compound are intrinsically linked to its specific molecular architecture. Computational analysis allows for a detailed correlation between its structural components and its predicted stability and reactivity.

The structure of this compound is analogous to Daclatasvir, featuring a C2-symmetric framework. This framework consists of a central biphenyl (B1667301) core flanked by two imidazole (B134444) rings, which are in turn connected to two L-proline residues. The key distinction lies in the terminal groups of the L-valine moieties, which are capped with ethyl carbamates instead of the methyl carbamates found in Daclatasvir.

Key Structural Features and Their Chemical Implications:

Molecular Symmetry: The symmetric, dimeric-like structure is a hallmark of first-generation NS5A inhibitors. mdpi.comasm.org Computational models suggest that this symmetry is crucial for the inhibitor's ability to bind across the homodimeric interface of the NS5A protein. asm.orgnih.govnih.gov this compound retains this critical symmetric scaffold, suggesting it would share a similar binding mechanism to its parent compound.

Core Rigidity: SAR studies have indicated that the rigidity of the central bi-phenylic core contributes to the potency of NS5A inhibitors. mdpi.com This rigid structure properly orients the two halves of the molecule for optimal interaction with the two monomers of the NS5A dimer.

Functional Groups and Reactivity: The molecule's reactivity is dictated by its array of functional groups. The carbamate (B1207046) and amide linkages are susceptible to hydrolysis, particularly under acidic or basic conditions. Forced degradation studies on Daclatasvir have confirmed its liability to degradation under such conditions. nih.govresearchgate.net The ethyl ester in this compound would similarly be a primary site for potential chemical degradation. The nitrogen atoms within the imidazole and pyrrolidine (B122466) rings provide sites for hydrogen bonding, which are critical for anchoring the inhibitor to the NS5A protein. researchgate.netresearchgate.net

The following table provides a comparative overview of the key properties of Daclatasvir and its diethyl ester derivative.

| Property | Daclatasvir | This compound | Reference |

| Molecular Formula | C₄₀H₅₀N₈O₆ | C₄₂H₅₄N₈O₆ | pharmaffiliates.comdaicelpharmastandards.com |

| Molecular Weight | 738.88 g/mol | 766.93 g/mol | pharmaffiliates.comdaicelpharmastandards.com |

| Structural Core | Symmetric Biphenyl | Symmetric Biphenyl | mdpi.comasm.org |

| Terminal Groups | Methyl Carbamate | Ethyl Carbamate | pharmaffiliates.comallmpus.com |

| Predicted Lipophilicity (LogP) | Higher relative lipophilicity due to the addition of two methylene (B1212753) (-CH2-) groups. | nih.gov |

Predictive models for chemical behavior in various environments

Predictive modeling is essential for anticipating the behavior of molecules like this compound in biological and chemical systems, guiding further research and development. Various computational models, extensively applied to Daclatasvir, can be used to forecast the properties of its diethyl ester analog.

Molecular Docking and Molecular Dynamics (MD) Simulations: These are the foremost computational techniques used to predict how a ligand like this compound interacts with its biological target. nih.govacs.org For Daclatasvir, MD simulations have been used to construct and validate 3D models of its complex with the NS5A protein. nih.govresearchgate.net These models consistently show the inhibitor binding symmetrically within a groove at the dimer interface. nih.gov MD simulations also assess the stability of this binding over time, revealing that a high number of stable contacts between the inhibitor and protein residues correlates with greater antiviral effectiveness. nih.gov Given its structural similarity, it is predicted that this compound would form a stable, symmetric complex with the NS5A dimer, with the ethyl groups potentially enhancing stabilizing hydrophobic interactions.

Pharmacokinetic/Viral Dynamic (PK/VD) Models: These mathematical models are designed to predict the in vivo behavior and efficacy of a drug. They integrate pharmacokinetic parameters (absorption, distribution, metabolism, excretion) with viral dynamic data (rates of viral replication and clearance). nih.gov An integrated PK/VD model for Daclatasvir was developed to predict long-term virological response rates. nih.gov While a specific model for this compound does not exist, the same framework could be applied. The primary difference would be in the pharmacokinetic parameters; for instance, the increased lipophilicity might alter its absorption and distribution, and the ethyl ester linkage could be metabolized differently than a methyl ester, potentially affecting its half-life and exposure.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For NS5A inhibitors, SAR studies have been crucial in optimizing potency by making systematic modifications to the molecular scaffold. researchgate.netnih.gov The terminal carbamate "caps" are known to be critical for activity. The substitution of methyl with ethyl groups represents a modification that could be quantitatively evaluated by a QSAR model to predict its impact on antiviral potency.

The table below summarizes the application of these predictive models to a molecule like this compound.

| Predictive Model Type | Predicted Property/Behavior | Key Influencing Structural Features | Reference |

| Molecular Docking | Binding mode and affinity to NS5A protein. | Molecular symmetry, shape complementarity, functional groups for H-bonding. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Stability of the drug-protein complex over time; conformational flexibility. | Lipophilicity, molecular symmetry, specific intermolecular interactions. | nih.govnih.gov |

| Pharmacokinetic/Viral Dynamic (PK/VD) Model | In vivo drug concentration over time and resulting antiviral effect. | Lipophilicity (affecting ADME), chemical stability, potency (IC50). | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., EC50) based on structural changes. | Modifications to the core, linker, and capping groups (e.g., ethyl vs. methyl ester). | mdpi.comresearchgate.net |

Sophisticated Analytical and Spectroscopic Characterization Techniques for Daclatasvir Diethyl Ester

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating Daclatasvir (B1663022) Diethyl Ester from its parent compound, Daclatasvir, and other related substances. These methods are crucial for determining the purity and quantifying the amount of the diethyl ester in a given sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of Daclatasvir Diethyl Ester. The development of a robust HPLC method is essential for achieving accurate and reproducible results. Method development typically involves the systematic optimization of several parameters to ensure adequate separation of the analyte of interest from any impurities.

Validation of the developed HPLC method is then performed to demonstrate its suitability for the intended purpose. This process includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. While specific validated methods for this compound are not extensively published in the public domain, the general approach would be based on the established methods for Daclatasvir, with modifications to account for the different polarity and retention time of the diethyl ester derivative.

A hypothetical HPLC method for the analysis of this compound could involve a reversed-phase C18 column with gradient elution. The mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would be programmed to ensure the separation of this compound from both earlier and later eluting impurities. Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Condition |

| Stationary Phase (Column) | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.05 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 302 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Other Separation Techniques

Gas Chromatography (GC) is generally less suitable for the analysis of large, non-volatile, and thermally labile molecules like this compound. The high molecular weight and complex structure of this compound make it difficult to volatilize without decomposition, a prerequisite for GC analysis. Therefore, GC methods are not commonly employed for the direct analysis of this compound. However, GC could potentially be used for the analysis of volatile impurities that may be present in the sample.

Other separation techniques, such as Ultra-Performance Liquid Chromatography (UPLC), offer advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. A UPLC method for this compound would utilize sub-2 µm particle size columns, leading to more efficient separations.

Chiral Chromatography for Enantiomeric Excess Determination

Daclatasvir is a chiral molecule, and its biological activity is stereospecific. Consequently, this compound also possesses multiple chiral centers. It is critical to control the stereochemical purity of this compound. Chiral chromatography is the definitive technique for separating and quantifying the different stereoisomers of this compound.

The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the desired enantiomer from its stereoisomers. Polysaccharide-based CSPs are often effective for this type of separation. The determination of enantiomeric excess is a key parameter in ensuring the stereochemical integrity of the compound.

Mass Spectrometry (MS) Applications for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for the structural elucidation and impurity profiling of this compound. It provides information about the molecular weight and elemental composition of the compound and its fragments.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of this compound, which allows for the calculation of its elemental composition. This technique provides a high degree of confidence in the identity of the compound. The molecular formula of this compound is C42H54N8O6, with a corresponding monoisotopic mass of 766.4167 g/mol . HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which helps in distinguishing it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C42H54N8O6 |

| Theoretical Monoisotopic Mass | 766.4167 g/mol |

| Observed Mass (Hypothetical) | 766.4165 g/mol |

| Mass Accuracy (Hypothetical) | < 2 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of this compound. In an MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable information about the structure of the molecule. By analyzing the fragmentation pattern, it is possible to confirm the connectivity of the different structural motifs within the molecule. This technique is also invaluable for identifying and characterizing unknown impurities by examining their fragmentation patterns and comparing them to that of the main compound.

While specific fragmentation data for this compound is not widely published, the fragmentation would be expected to involve the characteristic cleavage of the ester groups, the biphenyl (B1667301) linkage, and the imidazole (B134444) and pyrrolidine (B122466) rings, providing a structural fingerprint of the molecule.

Identification and quantification of synthesis-related impurities, including the diethyl ester.

The manufacturing process of daclatasvir can lead to the formation of several impurities. daicelpharmastandards.com High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of these synthesis-related impurities, including this compound. daicelpharmastandards.com Various HPLC methods have been developed for the analysis of daclatasvir and its impurities. nih.govekb.eg

A common approach involves using a C18 column as the stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer or o-phosphoric acid solution. nih.govekb.eg Detection is typically carried out using a UV detector at a wavelength where daclatasvir and its impurities exhibit significant absorbance, often around 304 nm or 315-320 nm. nih.gov

The retention time (tR) allows for the identification of different compounds. For instance, in one method, daclatasvir eluted at approximately 3.760 minutes. nih.gov The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govekb.eg

The following table summarizes typical impurities and analytical parameters related to daclatasvir analysis:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Daclatasvir | 1009119-64-5 | C40H50N8O6 | 738.88 |

| This compound | 1009113-58-9 | C42H54N8O6 | 766.93 |

| (2R)-2-(Methoxycarbonylamino)-3-methylbutanoic Acid | 171567-86-5 | C7H13NO4 | 175.18 |

| 4,4'-Diacetylbiphenyl | 787-69-9 | C16H14O2 | 238.28 |

| Daclatasvir RSSR Isomer | 1009107-27-0 | C40H50N8O6 | 738.88 |

| Data sourced from Pharmaffiliates and Veeprho. pharmaffiliates.comveeprho.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. aocs.org It provides detailed information about the chemical environment of individual atoms within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For complex molecules like this compound, ¹³C NMR is crucial for confirming the presence of all carbon atoms and their functionalities. daicelpharmastandards.comiosrjournals.orggoogle.com

The following table presents hypothetical ¹³C NMR data for this compound based on the known structure and typical chemical shifts for similar functional groups.

| Functional Group | Expected ¹³C Chemical Shift Range (ppm) |

| Carbonyl (Ester) | 170-175 |

| Aromatic/Imidazole Carbons | 110-150 |

| Pyrrolidine Carbons | 20-60 |

| Ethyl Ester Carbons (-CH2CH3) | ~60 (-CH2), ~14 (-CH3) |

| Other Aliphatic Carbons | 15-50 |

For a molecule as complex as this compound, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these overlaps and establish connectivity between atoms. researchgate.netcreative-biostructure.comoxinst.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps in tracing out the spin systems within the molecule. researchgate.netoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. It is invaluable for assigning carbon signals based on their attached protons. creative-biostructure.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, providing insights into the stereochemistry and conformation of the molecule. creative-biostructure.com

Proton (¹H) and Carbon (¹³C) NMR for comprehensive structural elucidation.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic properties of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. unistra.fr For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (from the imidazole and carbamate (B1207046) groups), C-H stretching (aromatic and aliphatic), C=O stretching (from the ester and carbamate groups), and C=N and C=C stretching (from the imidazole and aromatic rings). iosrjournals.orggoogle.comgoogle.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Imidazole, Carbamate) | 3200-3500 |

| C-H Stretch (Aromatic, Aliphatic) | 2850-3100 |

| C=O Stretch (Ester, Carbamate) | 1680-1750 |

| C=N, C=C Stretch (Imidazole, Aromatic) | 1450-1650 |

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netsemi.ac.cnedinst.com It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon backbone and aromatic rings. The Raman spectrum of this compound would show characteristic scattering peaks for the various functional groups, which can aid in its structural confirmation. researchgate.netumich.edu

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing and quantifying compounds with chromophores (light-absorbing groups). scribd.comscispace.comresearchgate.net Daclatasvir and its derivatives contain extensive conjugated systems, including biphenyl and imidazole rings, which act as chromophores. scispace.com

A UV-Vis spectrum of this compound, typically recorded in a solvent like methanol, would show one or more absorption maxima (λmax). scribd.comscispace.com For daclatasvir, a λmax is observed around 317 nm. scispace.comresearchgate.net The λmax for this compound is expected to be very similar. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for its quantification.

| Compound | Solvent | λmax (nm) |

| Daclatasvir | Methanol | ~317 |

| This compound | Methanol | ~317 (expected) |

| Data based on studies of Daclatasvir. scispace.comresearchgate.net |

Strategic Role of Daclatasvir Diethyl Ester in Drug Discovery and Development Research Paradigms

Daclatasvir (B1663022) Diethyl Ester as a Synthetic Intermediate

Its position in the synthetic route of Daclatasvir (dimethyl ester) or related compounds.

Daclatasvir Diethyl Ester is recognized primarily as a process-related impurity and a reference standard in the synthesis of Daclatasvir. pharmaffiliates.comdaicelpharmastandards.com The established synthetic routes for Daclatasvir, which is chemically a dimethyl ester, typically utilize starting materials that lead directly to the final dimethyl ester structure. daicelpharmastandards.comwikipedia.org One common synthesis pathway involves the coupling of two symmetrical halves of the molecule, which are derived from N-methoxycarbonyl-L-valine and L-proline. wikipedia.org Specifically, the synthesis involves an N-methoxycarbonyl dipeptide, which ultimately forms the methyl carbamate (B1207046) moieties at both ends of the Daclatasvir molecule. wikipedia.org

The formation of this compound as an intermediate or impurity would occur if ethyl-based reagents were used in place of methyl-based ones at specific steps. This could happen if, for example, N-ethoxycarbonyl-L-valine was used instead of N-methoxycarbonyl-L-valine as a starting material or if ethanol (B145695) was present as a solvent or reagent during key esterification or coupling reactions. While not a standard intermediate in the primary disclosed syntheses of Daclatasvir, its existence as a catalogued impurity suggests that its formation is a known possibility during manufacturing, likely arising from variations in raw materials or process conditions. pharmaffiliates.comsynzeal.com For instance, a synthesis method for Daclatasvir has been described starting from 4,4'-diacetyl biphenyl (B1667301), which undergoes a series of reactions including bromination, substitution, and cyclization. google.com If ethyl-containing reactants were introduced during these stages, the diethyl ester could be formed.

| Compound | CAS Number | Molecular Formula | Role in Synthesis |

| Daclatasvir | 1009119-64-5 | C40H50N8O6 | Final Product (Dimethyl Ester) pharmaffiliates.com |

| This compound | 1009113-58-9 | C42H54N8O6 | Process-Related Impurity/Intermediate pharmaffiliates.com |

| N-methoxycarbonyl-L-valine | - | - | Key starting material for Daclatasvir wikipedia.org |

| 4,4'-diacetyl biphenyl | 787-69-9 | C16H14O2 | Potential starting material in some synthetic routes google.com |

Advantages and disadvantages of its use as an intermediate.

The potential use of this compound as a deliberate synthetic intermediate presents both theoretical advantages and significant disadvantages.

Potential Advantages:

Reagent Availability and Cost: The primary advantage could stem from the use of ethyl-based reagents, which might be less expensive or more readily available than their methyl counterparts in certain manufacturing scenarios. derpharmachemica.com

Process Simplification: In some specific synthetic strategies, using ethyl esters might offer simpler reaction conditions or work-up procedures. quora.com

Disadvantages:

Purity Concerns: Introducing an additional transformation step increases the risk of generating new impurities, complicating the purification of the final active pharmaceutical ingredient (API). The final product would require rigorous testing to ensure the complete absence of the diethyl ester intermediate.

Reaction Kinetics and Yield: Esterification reactions are equilibrium-driven, and factors like reaction time and the need to remove by-products can impact efficiency. researchgate.net The kinetics of forming a diethyl ester versus a dimethyl ester could differ, potentially leading to lower conversion rates or longer reaction times. quora.com

Exploration of Ester Derivatives in Prodrug Design Research (Conceptual)

Principles of ester-based prodrug design relevant to the Daclatasvir scaffold.

Prodrugs are inactive or less active drug derivatives that are converted into the active form in the body through enzymatic or chemical processes. scirp.org Ester-based prodrugs are a common strategy used to improve a drug's physicochemical and pharmacokinetic properties, such as its solubility, stability, and bioavailability. scirp.orgwuxiapptec.comcentralasianstudies.org The core principle involves attaching an ester group to a functional moiety on the parent drug, which can then be cleaved by ubiquitous esterase enzymes in the blood, liver, or other tissues to release the active drug. wuxiapptec.comijarsct.co.incbspd.com

Applying these principles to the Daclatasvir scaffold would conceptually involve modifying the terminal carbamate groups. Although Daclatasvir itself is a dimethyl ester, further modification of these ester groups could be explored to fine-tune its properties. The rationale for such an approach would be to:

Enhance Solubility and Absorption: Modifying the ester groups could alter the lipophilicity or hydrophilicity of the molecule, potentially improving its dissolution and absorption characteristics. cbspd.com For example, adding more polar groups to the ester could increase aqueous solubility. nih.gov

Control Release Rate: The rate of hydrolysis of the ester bond can be controlled by changing the nature of the alcohol group (e.g., methyl, ethyl, or more complex structures). cbspd.com This could be used to design a prodrug with a specific release profile, potentially prolonging its duration of action.

Improve Target Selectivity: While less common for esterases which are widely distributed, some prodrug strategies aim for activation by enzymes that are more prevalent in specific tissues, which could potentially enhance drug delivery to target organs. ijarsct.co.inresearchgate.net

An ideal ester prodrug for the Daclatasvir scaffold would be chemically stable, efficiently absorbed, and then rapidly and completely converted to the active Daclatasvir by in vivo esterases. scirp.orgcbspd.com

Comparative analysis of different ester functionalities (e.g., diethyl vs. dimethyl) for in vitro conversion properties.

The in vitro conversion of an ester prodrug to its active parent drug is a critical step in preclinical development, often assessed using plasma stability assays or liver microsomes. scirp.orgresearchgate.net The rate of this conversion is highly dependent on the structure of the ester group and the specific esterase enzymes present in the test system.

When comparing a hypothetical this compound to the existing dimethyl ester, several factors would influence their in vitro conversion rates:

Enzyme Substrate Specificity: Carboxylesterases (CES), the primary enzymes responsible for hydrolyzing ester prodrugs, exhibit substrate specificity. researchgate.net The size and electronic nature of the alkyl group (methyl vs. ethyl) can affect how well the molecule fits into the enzyme's active site. Generally, simpler alkyl esters are readily hydrolyzed. wuxiapptec.com

Steric Hindrance: The slightly larger size of the ethyl group compared to the methyl group could introduce minor steric hindrance, potentially slowing the rate of enzymatic hydrolysis. Conversely, in some cases, a slightly larger group might improve binding to the enzyme.

Hydrolysis Kinetics: The conversion of an ester prodrug often follows pseudo-first-order kinetics in vitro. rsc.org Studies comparing different ester prodrugs have shown that even small changes to the ester group can lead to significant differences in hydrolysis rates and, consequently, the amount of active drug delivered. nih.gov For instance, a study on malonate ester prodrugs found that diacetoxymethyl malonate diester delivered malonate far more rapidly to cells in vivo than dimethyl malonate (DMM). nih.gov

An in vitro comparative study would typically measure the disappearance of the prodrug (diethyl or dimethyl ester) and the appearance of the hydrolyzed active form over time in human plasma or other relevant biological matrices. researchgate.netrsc.org

| Ester Functionality | Potential Impact on In Vitro Conversion | Rationale |

| Dimethyl Ester | Baseline reference for conversion studies. | This is the form of the active drug, Daclatasvir. daicelpharmastandards.com |

| Diethyl Ester | Potentially slower or faster hydrolysis rate compared to dimethyl ester. | The rate is dependent on the specific affinity of esterase enzymes for the ethyl group versus the methyl group; steric and electronic factors play a key role. researchgate.netnih.gov |

It is important to note that in vitro results may not always perfectly predict in vivo behavior due to the complexity of metabolic pathways in a whole organism. researchgate.net

Contribution to Impurity Standards and Reference Material Development

This compound plays a crucial role in the quality control of Daclatasvir manufacturing by serving as a certified impurity and reference standard. pharmaffiliates.comdaicelpharmastandards.comsynzeal.com Pharmaceutical regulatory bodies require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled to ensure the safety and efficacy of the final product. daicelpharmastandards.com

The availability of pure this compound as a reference material is essential for several analytical applications:

Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and accurately quantifying the diethyl ester impurity from the Daclatasvir API. aquigenbio.com

Quality Control (QC): During routine manufacturing, QC laboratories use the reference standard to identify and quantify any traces of this compound in batches of the drug substance. aquigenbio.com This ensures that its level remains below the strict limits set by regulatory authorities.

Stability Studies: The reference standard can be used in stability studies to monitor for any degradation of the API that might lead to the formation of this or other impurities over time. synzeal.com

Companies specializing in pharmaceutical reference standards synthesize and supply this compound, complete with a Certificate of Analysis (CoA) that confirms its identity and purity through techniques like NMR, Mass Spectrometry, and HPLC. daicelpharmastandards.com This ensures that pharmaceutical manufacturers have a reliable standard against which they can assess the purity of their own product. daicelpharmastandards.comsynzeal.com

This compound as a certified reference standard for analytical quality control.

This compound serves as a crucial certified reference standard in the pharmaceutical industry, ensuring the quality and consistency of the active pharmaceutical ingredient (API) Daclatasvir. Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of drug products. synzeal.com The use of this compound as a reference standard is essential for various quality control (QC) processes, including method validation, stability studies, and the identification and quantification of impurities. synzeal.com

Pharmaceutical companies and regulatory bodies rely on these standards to verify that the manufactured drug substance and drug product meet the required specifications. synzeal.comresearchgate.net For instance, a Certificate of Analysis (CoA) for a Daclatasvir impurity standard, which would be a related compound like the diethyl ester, typically includes comprehensive data from techniques such as ¹H NMR, ¹³C NMR, IR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. daicelpharmastandards.com This rigorous characterization ensures the reliability of the reference standard for its intended analytical purpose. synzeal.com

The availability of well-characterized reference standards like this compound is a prerequisite for filing regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com These standards are employed in the development and validation of analytical methods to accurately measure the drug substance and detect any potential impurities. researchgate.net

Table 1: Analytical Techniques for Characterization of Reference Standards

| Analytical Technique | Purpose in Characterization |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides detailed information about the molecular structure and connectivity of atoms. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Determines the types of carbon atoms in a molecule, aiding in structural elucidation. |

| IR (Infrared Spectroscopy) | Identifies the functional groups present in the molecule. |

| MS (Mass Spectrometry) | Determines the molecular weight and can provide information about the molecular formula. |

| HPLC (High-Performance Liquid Chromatography) | Assesses the purity of the compound by separating it from any impurities. daicelpharmastandards.com |

Methodologies for impurity synthesis and characterization.

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with other components of the drug product. daicelpharmastandards.com The synthesis and characterization of potential impurities, such as this compound, are critical aspects of drug development and regulatory compliance.

The synthesis of Daclatasvir and its related compounds often involves a multi-step process. mdpi.comgoogle.comgoogle.com For example, one synthetic route to Daclatasvir involves the reaction of 1,1′-biphenyl-4,4′-diylbis(2-bromoethanone) with a proline derivative, followed by cyclization and subsequent coupling reactions. google.com Variations in starting materials, reagents, or reaction conditions can lead to the formation of process-related impurities. Degradation impurities can form under conditions of stress, such as exposure to heat, light, or humidity.

Once synthesized, these impurity standards are rigorously characterized to confirm their identity and purity. daicelpharmastandards.com Analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. daicelpharmastandards.com The availability of these characterized impurities allows for the development of sensitive and specific analytical methods to detect and quantify their presence in the final drug product, ensuring its safety and efficacy. daicelpharmastandards.com

Utility in Isotopic Labeling Studies

Preparation and application of isotopically labeled this compound as research tools.

Isotopically labeled compounds are indispensable tools in pharmaceutical research. justia.com The preparation of isotopically labeled Daclatasvir, and by extension its analogs like the diethyl ester, involves incorporating stable or radioactive isotopes into the molecule. nih.govscience.gov This can be achieved by using a starting material or reagent that already contains the desired isotope. justia.com For example, the synthesis of [¹⁴C]-Daclatasvir has been reported, starting from commercially available [¹⁴C]-copper cyanide. nih.gov Similarly, stable isotope-labeled versions, such as [¹³C₂, ¹⁵N₄]-Daclatasvir, have also been synthesized. nih.gov

These labeled compounds are crucial for a variety of studies. For instance, radiolabeled compounds like [¹⁴C]-Daclatasvir are used in human absorption, distribution, metabolism, and excretion (ADME) studies to understand the pharmacokinetic profile of the drug. nih.gov Stable isotope-labeled compounds are valuable in bioanalytical research, including bioequivalence studies. daicelpharmastandards.com

Use in mechanistic studies or analytical quantification (e.g., as internal standards).

Isotopically labeled versions of Daclatasvir and its related compounds are vital for mechanistic studies and as internal standards in analytical quantification. wuxiapptec.com In mechanistic studies, labeled compounds can help to trace the metabolic fate of a drug and identify its metabolites.

In analytical quantification, particularly in LC-MS based bioanalysis, a stable isotope-labeled version of the analyte is considered the ideal internal standard (IS). wuxiapptec.com An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample processing and analysis. wuxiapptec.comspectroscopyonline.com Since a stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification of the analyte. wuxiapptec.com For example, deuterated forms of Daclatasvir, such as Daclatasvir-d6, are available for use in bioanalytical research. daicelpharmastandards.compharmaffiliates.com

The use of an internal standard helps to mitigate issues such as analyte loss during sample preparation and matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer. wuxiapptec.com The ratio of the analyte response to the internal standard response is used for quantification, which significantly improves the reliability of the analytical method. wuxiapptec.comchemrxiv.org

Emerging Research Frontiers and Future Prospects for Daclatasvir Diethyl Ester in Chemical and Biological Sciences

Novel Applications in Chemical Biology and Probe Development

The development of molecular probes is essential for dissecting complex biological processes. The structure of Daclatasvir (B1663022) Diethyl Ester provides a foundation for the rational design of sophisticated tools for chemical biology research.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-protein interactions by creating a covalent bond upon photoactivation. mdpi.comnih.gov A photoaffinity probe based on Daclatasvir Diethyl Ester could be designed by incorporating a photoreactive group, such as a phenyl azide (B81097) or benzophenone, into its structure. This modification would transform the molecule into a tool capable of mapping the binding sites of its parent compound, Daclatasvir, or identifying unknown "off-target" interactions within a cellular environment. mdpi.comresearchgate.net The probe would initially bind non-covalently to its target protein; subsequent exposure to UV light would activate the photoreactive moiety, forming a stable covalent linkage that allows for the isolation and identification of the protein target. nih.gov

Similarly, fluorescent probes are indispensable for visualizing and tracking biomolecules in real-time. thermofisher.com A fluorescent version of this compound could be synthesized by attaching a fluorophore to its scaffold. spectroscopyonline.com The design could involve linking a fluorescent dye to a part of the molecule that is not critical for target binding, thereby preserving its interaction profile. Such a probe would enable researchers to monitor the localization and dynamics of its interactions within living cells using fluorescence microscopy, providing insights into the biological pathways influenced by this class of molecules. thermofisher.com The modular nature of modern fluorescent probe design would allow for the selection of fluorophores with specific excitation and emission properties suitable for various advanced imaging applications. nih.gov

Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds and are crucial in drug metabolism and various industrial processes. The discovery of novel esterases with unique substrate specificities is an ongoing area of research. This compound, with its two terminal ethyl ester groups, presents itself as a potential substrate for the discovery and characterization of new esterase activities.

An enzymatic assay could be developed where this compound is incubated with a potential source of novel enzymes, such as a metagenomic library or a panel of uncharacterized hydrolases. mdpi.com The enzymatic hydrolysis of the ester bonds would yield ethanol (B145695) and the corresponding dicarboxylic acid analogue of the parent molecule. sigmaaldrich.com The reaction progress could be monitored by various methods:

Titrimetric Analysis : The production of the dicarboxylic acid would cause a decrease in the pH of the reaction medium, which can be measured and quantified by titration with a standard base. sigmaaldrich.com

Chromatographic Detection : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used to separate and quantify the disappearance of the diethyl ester substrate or the appearance of its hydrolysis products.

Coupled Enzyme Assays : The released ethanol could be quantified using a coupled assay with alcohol oxidase and a peroxidase, leading to a colorimetric or fluorescent signal.

Such assays would serve as a screening platform to identify enzymes capable of processing complex, sterically hindered esters, providing new biocatalysts for synthetic chemistry and a better understanding of drug metabolism. scirp.orgopenmicrobiologyjournal.com

Design of photoaffinity labels or fluorescent probes based on the diethyl ester.

Advancements in Sustainable and Efficient Manufacturing Processes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, prioritizing efficiency, safety, and sustainability.

Continuous flow chemistry has emerged as a superior alternative to traditional batch synthesis for many chemical processes, offering enhanced safety, better process control, and higher throughput. nih.gov Research on the synthesis of Daclatasvir has already demonstrated the successful application of integrated continuous flow systems. rsc.orgresearchgate.net These systems have enabled the ultra-fast production of the active pharmaceutical ingredient, achieving high purity in minutes rather than days. rsc.orgresearchgate.net